molecular formula C22H22LiN5O2 B1149967 GSK-J1 (lithium salt)

GSK-J1 (lithium salt)

カタログ番号 B1149967
分子量: 395.38
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK-J1 is a potent and selective inhibitor of the H3K27 histone demethylases JMJD3 and UTX (IC50 = 60 nM for human JMJD3 in vitro).  GSK-J1 exhibits no activity against a panel of JMJD family demethylases, and displays no significant inhibitory activity against 100 protein kinases at a concentration of 30 μM.

科学的研究の応用

Inhibition of Glycogen Synthase Kinase-3 (GSK-3)

GSK-J1, as a form of lithium salt, directly inhibits Glycogen Synthase Kinase-3 (GSK-3), a critical regulator in various signaling pathways. This inhibition has implications in diverse biological settings, including cell proliferation and development. Lithium's role in increasing the inhibitory phosphorylation of GSK-3 is particularly notable, offering insights into its mechanisms of action in cellular processes (Zhang et al., 2003).

Modulation of Wnt Signaling Pathway

GSK-J1's effect on the Wnt signaling pathway is significant. By inhibiting GSK-3, lithium activates downstream components of this pathway, leading to the accumulation of beta-catenin protein. This is crucial for understanding the biochemical mechanism of lithium's action on the development of various organisms and its potential therapeutic applications (Hedgepeth et al., 1997).

Therapeutic Targeting of GSK-3 in Various Diseases

Lithium, by targeting GSK-3, holds therapeutic potential for a range of diseases, including bipolar disorder, cancer, and even coronavirus infections. Its specific action on GSK-3 offers a pathway for developing treatments for these diverse conditions, leveraging the unique molecular targets of lithium (Snitow et al., 2021).

Influence on Circadian Rhythm

The lithium salt GSK-J1 impacts the circadian clock by affecting GSK-3, which is integral to circadian rhythm regulation in several organisms. It specifically influences the stability of the nuclear receptor Rev-erbα, a component of the circadian clock, thereby altering the expression of circadian genes (Yin et al., 2006).

Potential in Mood-Stabilizing Medications

Lithium's role as a GSK-3 inhibitor highlights its potential in developing novel mood-stabilizing medications. It acts on critical components of neuronal signaling pathways, suggesting its application in treating bipolar disorder and possibly other mood disorders (Gould, 2006).

Neuroprotective Effects

GSK-J1 has neuroprotective effects, especially in preventing neuronal death induced by various neurotoxic insults. This is mediated through its action on GSK-3, offering potential therapeutic avenues in neurodegenerative diseases and conditions involving neuronal cell death (Hongisto et al., 2003).

Multiple Inhibitory Actions

Lithium's complexity extends beyond a singular mechanism of inhibition; it reduces GSK-3 activity both directly and by increasing its inhibitory phosphorylation. This dual action amplifies lithium's influence on crucial GSK-3-regulated functions, encompassing gene expression and cell survival (Jope, 2003).

特性

製品名

GSK-J1 (lithium salt)

分子式

C22H22LiN5O2

分子量

395.38

IUPAC名

lithium;3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate

InChI

InChI=1S/C22H23N5O2.Li/c28-21(29)8-12-24-19-15-20(26-22(25-19)18-7-3-4-11-23-18)27-13-9-16-5-1-2-6-17(16)10-14-27;/h1-7,11,15H,8-10,12-14H2,(H,28,29)(H,24,25,26);/q;+1/p-1

SMILES

[Li+].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)[O-])C4=CC=CC=N4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。